N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide
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Overview
Description
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide: is a complex organic compound that features a naphthalene ring, an imidazole ring, and a sulfonamide group
Scientific Research Applications
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its structural features.
Material Science: Utilized in the synthesis of advanced materials with specific electronic properties.
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multiple steps:
Formation of the Naphthalene Derivative: The initial step involves the preparation of the naphthalene derivative through Friedel-Crafts acylation.
Imidazole Ring Formation: The imidazole ring is synthesized via a condensation reaction involving glyoxal, ammonia, and formaldehyde.
Sulfonamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of N-alkylated imidazole derivatives.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that the compound binds to, affecting their activity.
Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular processes such as proliferation or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyethyl)-1-methyl-1H-imidazole-4-sulfonamide
- N-(2-hydroxy-2-phenylethyl)-1-methyl-1H-imidazole-4-sulfonamide
Uniqueness
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can lead to different biological activities and applications in various fields.
Properties
IUPAC Name |
N-(2-hydroxy-2-naphthalen-1-ylethyl)-1-methylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-19-10-16(17-11-19)23(21,22)18-9-15(20)14-8-4-6-12-5-2-3-7-13(12)14/h2-8,10-11,15,18,20H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHKKGGFCNXXCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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